molecular formula C15H9ClF3N3O B6506483 N-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-5-carboxamide CAS No. 1428379-02-5

N-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-5-carboxamide

Numéro de catalogue: B6506483
Numéro CAS: 1428379-02-5
Poids moléculaire: 339.70 g/mol
Clé InChI: PRHSTYGCADPFAA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-5-carboxamide is a heterocyclic compound featuring a benzodiazole (benzimidazole) core linked to a substituted phenyl group via a carboxamide bridge. The phenyl group is substituted with a chloro group at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position. This structural motif is common in agrochemicals and pharmaceuticals, where the trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloro substituent modulates electronic properties and binding interactions .

Propriétés

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N3O/c16-9-2-4-11(10(6-9)15(17,18)19)22-14(23)8-1-3-12-13(5-8)21-7-20-12/h1-7H,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHSTYGCADPFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzodiazole ring, a chloro group, and a trifluoromethyl substituent. Its molecular formula is C14H9ClF3N3O, which contributes to its unique biological properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of N-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-5-carboxamide. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 Value (µM)Reference
A549 (Lung cancer)29.77
Caco-2 (Colon cancer)40.54
MCF-7 (Breast cancer)15.00

The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

2. Antimicrobial Activity

N-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-5-carboxamide has also been evaluated for its antimicrobial properties. It showed effectiveness against both Gram-positive and Gram-negative bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus2
Escherichia coli4
Pseudomonas aeruginosa8

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

3. Neuroprotective Effects

The compound has demonstrated neuroprotective effects in models of neurodegenerative diseases. In particular, it exhibited inhibition of acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease:

AssayIC50 Value (µM)Reference
AChE Inhibition20.15
BChE Inhibition36.42

These results indicate potential applications in treating cognitive impairments.

Case Studies and Research Findings

Several case studies have explored the therapeutic potential of N-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-5-carboxamide:

  • In Vitro Cancer Study : A study investigated the compound's effects on A549 lung cancer cells, revealing that it induces apoptosis through caspase activation and downregulation of anti-apoptotic proteins .
  • Antimicrobial Efficacy : Research showed that the compound outperformed standard antibiotics in inhibiting bacterial growth in vitro, suggesting its potential as a novel antimicrobial agent .
  • Neuroprotection : In animal models of Alzheimer's disease, administration of the compound resulted in improved memory performance and reduced neuroinflammation markers .

Comparaison Avec Des Composés Similaires

Key Observations:

  • Substituent Positioning : The 4-chloro-2-CF₃ phenyl group in the target compound contrasts with analogues like the 4-chloro-3-CF₃ phenyl group in ’s triazole derivative. Such positional changes can drastically alter molecular interactions; for example, 4-chloro-3-CF₃ derivatives show higher antitumor activity (GP = 68–70%) against NCI-H522 lung cancer cells .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP values (~3.5–4.0), favoring blood-brain barrier penetration in pharmaceuticals or soil adsorption in agrochemicals .
  • Metabolic Stability : The CF₃ group resists oxidative degradation, a trait shared with flutolanil and triazole-based drugs .

Research Findings and Hypotheses

  • Hypothesized Targets : Based on structural parallels, the target compound may inhibit kinases (e.g., c-Met) or fungal enzymes (e.g., succinate dehydrogenase), though experimental validation is needed .
  • Synthetic Feasibility : Analogous carboxamides are synthesized via coupling reactions (e.g., EDCI/HOBt-mediated amidation), suggesting viable routes for the target compound .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.